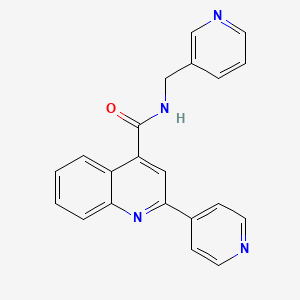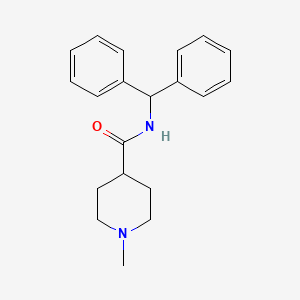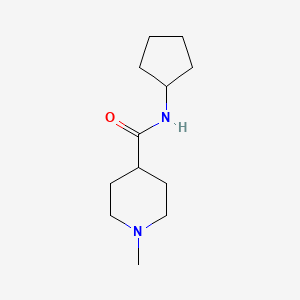![molecular formula C21H20N4O2 B3886100 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3886100.png)
1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide
Descripción general
Descripción
1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QNZ or EVP4593 and has been extensively studied for its anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide involves the inhibition of NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune response and inflammation. QNZ inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the infiltration of immune cells into inflamed tissues, and reduce the severity of inflammation in animal models. QNZ has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its well-established mechanism of action. However, the limitations of using QNZ include its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Direcciones Futuras
There are several future directions for the research on 1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide. One possible direction is to explore its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential use as an adjuvant therapy in cancer treatment. Additionally, further studies are needed to optimize the synthesis method of QNZ and to investigate its potential toxicity and off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its potent anti-inflammatory and anti-tumor properties, as well as its well-established mechanism of action, make it a promising candidate for further research. However, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.
Aplicaciones Científicas De Investigación
1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-4-piperidinecarboxamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been studied for its potential anti-tumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-20(26)14-7-10-25(11-8-14)21(27)17-12-19(15-4-3-9-23-13-15)24-18-6-2-1-5-16(17)18/h1-6,9,12-14H,7-8,10-11H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFESHXDWRAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B3886023.png)

![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B3886029.png)


![1-(4-fluorophenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3886050.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B3886055.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3886063.png)
![2-(4-pyridinyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3886073.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3886083.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B3886105.png)

![4-benzyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B3886128.png)
![N-[2-(2-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B3886133.png)
